molecular formula C32H35NO3 B192766 4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid CAS No. 832088-68-3

4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid

Cat. No. B192766
M. Wt: 481.6 g/mol
InChI Key: LNQJRLLXDQRHIW-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It is related to Fexofenadine , which is an antihistamine used to treat allergy symptoms. It’s also structurally similar to 4-Hydroxyphenylacetic acid , a chemical compound found in olive oil and beer .

Scientific Research Applications

Synthesis and Pharmacological Activity

4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-α,α-dimethylbenzeneacetic acid has been synthesized and studied for its pharmacological activities. In one study, it was investigated for its potential as a calcium antagonist with potent hypotensive effects, demonstrating significant antihypertensive activities in stereo- and optical isomers (Muto et al., 1988).

Metabolism and Oxidation

Research has also explored the metabolism and oxidation processes of this compound. One study focused on its oxidative N-dealkylation and oxidation of a tert-butyl methyl group in human liver microsomes. This study highlighted the role of cytochrome P-450 3A(4) in these metabolic processes (Yun, Okerholm, & Guengerich, 1993).

Allergic Rhinitis Prophylaxis

The compound has been evaluated as a prophylactic agent against seasonal allergic rhinitis. Clinical trials have demonstrated its efficacy and tolerance in long-term studies without severe side effects, indicating its potential as a therapeutic agent for allergic conditions (Gastpar & Dieterich, 1982).

Receptor Binding and Sedative Properties

Investigations into its interaction with cerebral H1-receptors revealed that it does not significantly occupy these receptors in the living mouse, which may explain the absence of sedative side effects typically associated with H1-antihistamines (Rose et al., 1982).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound have been a subject of interest, with studies detailing its synthesis process and analyzing its central nervous system-mediated side effects in comparison to other compounds like haloperidol (Carr & Meyer, 1983).

Analgesic Properties

Research into its analgesic properties has also been conducted. A study synthesized several related compounds, finding that suitable substitution on both nitrogen atoms afforded extremely potent analgesics, indicating potential applications in pain management (Van Daele et al., 1976).

NMDA Receptor Antagonists

The compound has been studied for its role as a NMDA receptor antagonist. Research revealed that certain structural similarities and substitutions enhanced its potency and selectivity for NR1A/2B receptors, suggesting its potential use in neuroprotective therapies (Wright et al., 1999).

properties

IUPAC Name

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO3/c1-31(2,30(34)35)26-18-16-25(17-19-26)11-9-10-22-33-23-20-29(21-24-33)32(36,27-12-5-3-6-13-27)28-14-7-4-8-15-28/h3-8,12-19,29,36H,10,20-24H2,1-2H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQJRLLXDQRHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020105
Record name 2-(4-(4-(4-(Hydroxy(diphenyl)methyl)-1-piperidinyl)-1-butyn-1-yl)phenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid

CAS RN

832088-68-3
Record name 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-butyn-1-yl]-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832088-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(4-(4-(Hydroxy(diphenyl)methyl)-1-piperidinyl)-1-butyn-1-yl)phenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butyn-1-yl]-α,α-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid
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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid
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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid
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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid
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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid
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4-(4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl)-1-butynyl)-alpha,alpha-dimethylbenzeneacetic acid

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